molecular formula C11H8N2O2 B14082528 1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid CAS No. 889943-26-4

1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid

Cat. No.: B14082528
CAS No.: 889943-26-4
M. Wt: 200.19 g/mol
InChI Key: PKUDAXSLGDXGBH-UHFFFAOYSA-N
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Description

1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid is a heterocyclic compound that features a fused indole and pyrrole ring system

Preparation Methods

The synthesis of 1,8-dihydropyrrolo[2,3-b]indole-2-carboxylic acid typically involves a multi-step process starting from indole-3-carbaldehyde. One common synthetic route includes the formation of azidoacrylates, followed by hydrolysis and decarboxylation to yield the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Attempted reduction often leads to the formation of bis(pyrroloindolyl)methanes.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the carboxylic acid group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8-dihydropyrrolo[2,3-b]indole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in the context of HIV-1 integrase inhibition, the compound chelates with two magnesium ions within the active site of the enzyme, thereby impairing the viral replication process . The pathways involved in its biological activities are still under investigation, but its ability to interact with metal ions and nucleic acids is a key aspect of its mechanism.

Comparison with Similar Compounds

1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid can be compared with other indole derivatives such as indole-2-carboxylic acid and pyrrolo[3,4-b]indole derivatives. While these compounds share a similar core structure, this compound is unique due to its fused ring system and specific substitution pattern

Conclusion

This compound is a compound of great interest in various scientific fields

Properties

CAS No.

889943-26-4

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

3,4-dihydropyrrolo[2,3-b]indole-2-carboxylic acid

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-5-7-6-3-1-2-4-8(6)12-10(7)13-9/h1-5,12-13H,(H,14,15)

InChI Key

PKUDAXSLGDXGBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)NC(=C3)C(=O)O

Origin of Product

United States

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